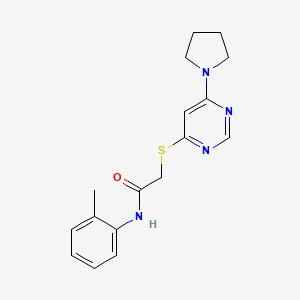

2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

描述

属性

IUPAC Name |

N-(2-methylphenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-13-6-2-3-7-14(13)20-16(22)11-23-17-10-15(18-12-19-17)21-8-4-5-9-21/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIUOOSLMCUOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a novel organic molecule with potential therapeutic applications. Its unique structural features, including a pyrimidine ring, a pyrrolidine moiety, and a thioether linkage, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

Molecular Formula and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 328.4 g/mol

- CAS Number : 1171743-18-2

The structure of this compound includes:

- A pyrrolidine ring that enhances the compound's interaction with biological targets.

- A pyrimidine core that may engage in hydrogen bonding and π-stacking interactions with proteins.

- A thioether linkage , which can improve binding affinity to sulfur-containing biomolecules.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The thioacetamide moiety may enhance the compound's ability to inhibit enzymes involved in critical signaling pathways.

- Receptor Modulation : The pyrimidine ring can bind to receptors, potentially modulating their activity and influencing downstream signaling events.

Pharmacological Effects

Research indicates several potential pharmacological effects of this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Enzyme inhibition, receptor modulation |

| Olaparib | 57.3 | PARP inhibition |

Study 1: Anticancer Properties

In a study evaluating the anticancer properties of pyrimidine derivatives, this compound was found to significantly inhibit the growth of breast cancer cells. The mechanism involved the induction of apoptosis and modulation of key apoptotic markers such as CASPASE 3/7.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with poly(ADP-ribose) polymerase (PARP). It demonstrated that the compound could inhibit PARP activity, leading to enhanced DNA damage response in cancer cells, similar to known PARP inhibitors like Olaparib.

相似化合物的比较

Table 1: Comparison of Key Structural Features and Physical Data

Key Observations :

- Yield: The synthesis of pyrimidine-acetamide derivatives often yields ≤55% (e.g., 2h at 55% ), suggesting challenges in optimizing reactions for bulkier substituents.

- Melting Points : Ortho/meta-tolyl substitution influences crystallinity. For instance, N-(m-tolyl) analogs (2f, 2h) melt at 145–148°C, while N-benzyl derivatives (5.12) exhibit higher melting points (196°C) due to enhanced hydrogen bonding . The target compound’s o-tolyl group may reduce symmetry, lowering its melting point relative to 5.12.

- NMR Trends : The SCH2 group resonates at ~4.1 ppm across analogs (e.g., 4.11 ppm in 5.12 ), indicating minimal electronic perturbation from substituents. NHCO protons appear near 10.0 ppm, consistent with strong hydrogen bonding .

Functional Group Impact on Bioactivity

- Thioether Linkage : Critical for binding to cysteine-rich targets (e.g., kinases). Replacing thio with oxy (e.g., Compound 1’s thietan-3-yloxy ) may reduce electrophilicity and target engagement.

- Pyrrolidine vs.

- Ortho-Tolyl vs. Meta-Tolyl : The o-tolyl group introduces steric hindrance, which may restrict rotational freedom and improve selectivity for hydrophobic binding pockets compared to m-tolyl derivatives .

ADMET Considerations

常见问题

Q. What synthetic strategies are recommended for preparing 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide, and how can its structural integrity be validated?

Methodological Answer: The synthesis typically involves nucleophilic substitution on a pyrimidine scaffold. For example:

Pyrimidine Functionalization: Introduce pyrrolidin-1-yl at the 6-position of 4-chloropyrimidine via SNAr reaction using pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF) .

Thioether Formation: React the intermediate with thioglycolic acid derivatives to introduce the thio group. Mercaptoacetic acid derivatives can be coupled using coupling agents like EDCI/HOBt .

Acetamide Coupling: Attach N-(o-tolyl)acetamide via amide bond formation using carbodiimide-based coupling reagents.

Characterization Techniques:

- NMR Spectroscopy: Confirm regiochemistry of pyrimidine substitution (e.g., ¹H/¹³C NMR for pyrrolidinyl protons and thioether linkage).

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- HPLC-PDA: Assess purity (>95%) using reverse-phase chromatography .

Q. Table 1: Key Characterization Parameters

| Parameter | Technique | Expected Outcome |

|---|---|---|

| Purity | HPLC | ≥95% (λ = 254 nm) |

| Molecular Weight | HRMS | [M+H]+ matching theoretical value |

| Functional Groups | ¹H/¹³C NMR | Peaks for pyrrolidinyl, thioether, acetamide |

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound, and how should they inform experimental handling?

Methodological Answer:

- Solubility: Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS) via shake-flask method. Pyrrolidinyl and thioether groups may enhance solubility in polar solvents .

- Stability:

- Thermal Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Light Sensitivity: Store in amber vials; assess degradation under UV/visible light exposure .

- Storage: Keep at -20°C in anhydrous DMSO, desiccated, to prevent hydrolysis of the acetamide moiety .

Advanced Research Questions

Q. How can researchers design dose-response studies to evaluate the biological activity of this compound while addressing variability in cellular models?

Methodological Answer:

In Vitro Dose Optimization:

- Use a 10-point dilution series (e.g., 0.1 nM–100 µM) in triplicate. Include vehicle controls (DMSO ≤0.1%).

- Apply orthogonal assays (e.g., MTT for viability, caspase-3 for apoptosis) to mitigate assay-specific artifacts .

Handling Variability:

- Normalize data to internal controls (e.g., housekeeping genes in qPCR).

- Use randomized block designs to account for plate/operator effects .

Statistical Analysis:

- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀.

Q. Table 2: Example Dose-Response Experimental Design

| Parameter | Details |

|---|---|

| Cell Lines | Primary vs. immortalized (e.g., HEK293 vs. HepG2) |

| Assay Duration | 24–72 h (time-dependent effects) |

| Replicates | n = 3 biological, 2 technical |

Q. How should contradictory data between in vitro and in vivo efficacy studies be analyzed, particularly for pharmacokinetic-pharmacodynamic (PK-PD) discrepancies?

Methodological Answer:

Identify Confounders:

- Bioavailability: Measure plasma/tissue concentrations via LC-MS/MS to confirm compound exposure .

- Metabolic Stability: Perform liver microsome assays to assess CYP-mediated degradation .

Mechanistic Bridging:

- Use knockdown models (e.g., siRNA) to validate target engagement in vivo.

- Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution .

Data Reconciliation:

- Conduct sensitivity analysis to identify critical PK parameters (e.g., clearance, volume of distribution).

Q. What advanced structural modifications could enhance the target selectivity of this compound, and how can SAR studies be systematically conducted?

Methodological Answer:

SAR Strategy:

- Core Modifications: Replace pyrrolidinyl with azetidine (smaller ring) to reduce off-target interactions.

- Substituent Screening: Synthesize analogs with varied substituents on the o-tolyl group (e.g., electron-withdrawing vs. donating groups) .

Selectivity Profiling:

Q. Table 3: Example SAR Modifications

| Modification Site | Rationale | Expected Impact |

|---|---|---|

| Pyrimidine C-2 position | Introduce halogens (e.g., Cl) for H-bonding | Increased target affinity |

| Acetamide N-substituent | Cyclize to oxazoline for rigidity | Improved metabolic stability |

Q. What methodologies are recommended for assessing environmental fate and ecotoxicological risks during preclinical development?

Methodological Answer:

Environmental Persistence:

- Conduct OECD 301 biodegradation tests to measure half-life in water/soil .

Ecotoxicology:

- Use Daphnia magna (48-h LC₅₀) and algal growth inhibition assays (OECD 201) .

Bioaccumulation Potential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。